Chemical Properties and Solubility Profile of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate: A Technical Guide for Advanced Organic Synthesis
Chemical Properties and Solubility Profile of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate: A Technical Guide for Advanced Organic Synthesis
Executive Summary
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (CAS: 944256-07-9), widely recognized in synthetic chemistry as Cbz-GABA Weinreb amide , is a highly specialized, bi-functional aliphatic building block. It serves as a critical intermediate in medicinal chemistry and peptide synthesis, allowing researchers to construct complex amino ketones and aldehydes without the risk of over-alkylation.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic specifications. This document deconstructs the physicochemical properties, solubility causality, and mechanistic behavior of Cbz-GABA Weinreb amide, providing self-validating experimental workflows for drug development professionals.
Molecular Architecture & Physicochemical Properties
The utility of Cbz-GABA Weinreb amide stems from its orthogonal bi-functional design:
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Carboxybenzyl (Cbz) Group: Protects the primary amine of the GABA (gamma-aminobutyric acid) backbone. It is highly stable to the strongly basic nucleophiles used in Weinreb amide chemistry but can be cleanly removed later via catalytic hydrogenation (Pd/C, H₂).
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Weinreb Amide Terminus: The N-methoxy-N-methylamide functional group acts as a highly controlled acylating agent, preventing the over-addition of organometallic reagents.
Table 1: Core Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate |
| CAS Number | 944256-07-9 |
| Molecular Formula | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 280.32 g/mol |
| Appearance | Pale-yellow to yellow-brown liquid |
| Purity Standard | ≥ 95.0% |
| InChIKey | XIWKUIRGZVVPMS-UHFFFAOYSA-N |
Data corroborated by standard analytical specifications from the.
Mechanistic Role in Organic Synthesis
Standard esters and acyl chlorides are prone to over-addition when reacted with Grignard or organolithium reagents, rapidly collapsing to form ketones that are immediately attacked by a second equivalent of the nucleophile to yield tertiary alcohols.
As originally established by , the N-methoxy-N-methylamide group circumvents this via a unique coordination mechanism. When the organometallic reagent attacks the carbonyl carbon, the metal cation (Mg²⁺ or Li⁺) is simultaneously chelated by the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered tetrahedral chelate.
Expert Insight: The chelate is thermodynamically stable under anhydrous conditions. It will not collapse to form the reactive ketone until the reaction is intentionally quenched with an aqueous acid. This causality guarantees that the reaction stops strictly at the ketone stage, making it an indispensable tool for synthesizing Cbz-protected amino ketones [3].
Solubility Profile & Solvent Compatibility
Understanding the solubility of Cbz-GABA Weinreb amide requires analyzing its intermolecular forces. The molecule is highly lipophilic due to the benzyl ring and the aliphatic 4-carbon chain, rendering it virtually insoluble in water. However, the carbamate nitrogen provides a hydrogen-bond donor, while the carbonyls provide hydrogen-bond acceptors, making it highly compatible with polar aprotic solvents.
Table 2: Solubility Profile across Common Solvents
| Solvent | Solubility Level | Causality / Application Note |
| Water | Insoluble (< 0.1 mg/mL) | High lipophilicity; lacks sufficient H-bond donors to disrupt water's lattice. |
| Tetrahydrofuran (THF) | Highly Soluble / Miscible | Preferred solvent for Grignard additions; stabilizes metal cations. |
| Dichloromethane (DCM) | Highly Soluble / Miscible | Standard solvent for liquid-liquid extractions and column chromatography. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (≥ 50 mg/mL) | Excellent for NMR analysis and creating biological assay stock solutions. |
| Hexanes | Poorly Soluble | Useful as an anti-solvent for trituration or as a mobile phase modifier. |
Experimental Workflows
Protocol A: Solubility Profiling and Stock Solution Preparation
This protocol establishes a self-validating system for creating standardized 100 mM stock solutions for downstream synthesis.
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Massing: Accurately weigh 28.0 mg (0.1 mmol) of Cbz-GABA Weinreb amide into a clean, dry 2 mL glass vial.
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Solvation: Add 1.0 mL of anhydrous THF (or DMSO for assays).
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Causality: Anhydrous solvents are mandatory if the stock is intended for organometallic reactions, as trace water will prematurely quench the nucleophile.
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Agitation: Vortex the vial for 60 seconds.
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Causality: Mechanical agitation overcomes the initial activation energy required to disrupt solute-solute interactions.
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Self-Validation (Visual & Analytical): Inspect the vial against a light source. The solution must be completely transparent with no Schlieren lines or particulates. For rigorous validation, run an HPLC-UV aliquot at 254 nm (targeting the benzyl chromophore) to confirm concentration and ensure no transesterification occurred.
Protocol B: Synthesis of Cbz-Protected Amino Ketones via Grignard Addition
This workflow details the nucleophilic acyl substitution of the Weinreb amide.
Critical Expert Insight (Stoichiometry): Because the Cbz-carbamate possesses a relatively acidic proton (pKa ~12-15), it will consume one equivalent of the Grignard reagent via deprotonation. Therefore, a minimum of 2.1 equivalents of the organometallic reagent is required: one to act as a base, and one to act as the nucleophile.
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Preparation: Purge a flame-dried round-bottom flask with Argon. Add 1.0 mmol of Cbz-GABA Weinreb amide and 10 mL of anhydrous THF.
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Temperature Control: Submerge the flask in an ice-water bath (0 °C).
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Causality: Low temperatures control the exothermic deprotonation of the carbamate and prevent unwanted side reactions.
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Nucleophilic Addition: Dropwise, add 2.1 mmol of the desired Grignard reagent (R-MgX) via syringe.
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Reaction Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 1:1, UV detection). The complete disappearance of the starting material spot validates the total formation of the tetrahedral chelate.
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Chelate Quench: Slowly add 5 mL of saturated aqueous NH₄Cl.
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Causality: The mild acidity of NH₄Cl provides protons to break the metal chelate and collapse the intermediate into the target ketone, without being acidic enough to cleave the Cbz protecting group.
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Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The water-soluble N,O-dimethylhydroxylamine byproduct is cleanly removed in the aqueous phase.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of nucleophilic acyl substitution on Cbz-GABA Weinreb amide.
References
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Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]
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Schwartz, B. D., & Nugent, J. (2016). "N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones." Organic Letters, 18(10), 2375. URL:[Link]
